Acridine

概述

描述

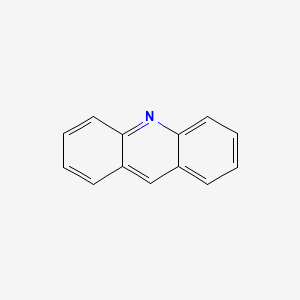

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is mildly basic and is almost colorless, crystallizing in needles. Historically, this compound was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . It has a distinctive acrid odor and skin-irritating properties.

Synthetic Routes and Reaction Conditions:

Ullmann Condensation Reaction: One common method involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to produce 2-arylamino benzoic acids.

Industrial Production Methods:

Coal Tar Extraction: this compound is separated from coal tar by extracting with dilute sulfuric acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming acridone.

Reduction: It can be reduced to dihydrothis compound.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Acridone.

Reduction: Dihydrothis compound.

Substitution: Halogenated acridines.

科学研究应用

Medicinal Chemistry

Acridine and its derivatives are recognized for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

1. Neurodegenerative Disorders

this compound derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), making them promising candidates for treating Alzheimer's disease. For instance, hybrid compounds combining this compound with other pharmacophores have shown enhanced AChE inhibition and neuroprotective effects, indicating a potential route for developing multi-target drugs against neurodegeneration .

2. Anti-Cancer Activity

this compound has been extensively studied for its anti-cancer properties. Recent research highlights the efficacy of 9-substituted acridines in inhibiting malignant cell proliferation across various cancer types. For example, this compound carboxamide platinum complexes demonstrated significant anti-tumor activity with low cytotoxicity towards normal cells .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 9-Phenylthis compound (ACPH) | Cervical Cancer (HeLa) | 7.5 | Induces apoptosis |

| N0-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida | Melanoma | 5 | Inhibits EGFR and PKCs |

| Unsymmetrical bisthis compound derivatives | Various Tumor Lines | 6.9 - 32 | Cytotoxicity through hTopo II inhibition |

Imaging and Diagnostic Applications

1. Cancer Theranostics

this compound orange (AO) is particularly noteworthy for its dual role as a diagnostic and therapeutic agent in oncology. Its preferential accumulation in tumor tissues allows for effective imaging and targeted therapy. AO has been utilized in fluorescence-guided surgeries, enhancing the visualization of tumors during operations .

2. Pathological Assessment

AO is employed in pathology for differential staining, enabling the identification of malignant cells based on their fluorescence characteristics. This application has been extended to various cancers, including gliomas and breast tumors, where AO staining provides rapid and efficient diagnostic capabilities compared to traditional methods .

Industrial Applications

While the use of this compound dyes has diminished over time, they still find niche applications in various industries:

1. Antimicrobial Agents

this compound compounds exhibit antimicrobial properties, making them useful in developing disinfectants and antiseptics. Their ability to intercalate DNA also positions them as potential agents against bacterial infections .

2. Corrosion Inhibition

Recent studies have shown that this compound derivatives can serve as effective corrosion inhibitors for metals like copper, significantly enhancing their resistance to corrosion at low concentrations .

Case Studies

Several case studies exemplify the diverse applications of this compound:

-

Case Study 1: Neuroprotection

A study demonstrated that an this compound derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity and reducing amyloid-beta aggregation. -

Case Study 2: Targeted Cancer Therapy

Research involving this compound orange showed its effectiveness in selectively targeting melanoma cells during fluorescence-guided surgery, leading to improved surgical outcomes.

作用机制

Acridine is often compared with other nitrogen-containing heterocycles such as:

Quinoline: Similar in structure but with different biological activities.

Phenanthridine: Another nitrogen heterocycle with distinct properties.

Acridone: A direct oxidation product of this compound with unique applications.

Uniqueness: this compound’s unique planar structure and ability to intercalate with DNA make it particularly valuable in medicinal chemistry for developing anticancer agents .

相似化合物的比较

- Quinoline

- Phenanthridine

- Acridone

Acridine’s versatility and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Acridine, a nitrogen-containing heterocyclic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological effects of this compound and its derivatives, particularly focusing on their anticancer, antimicrobial, antiviral, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by its planar aromatic structure, which facilitates intercalation with DNA. This property is crucial for its biological activity, particularly in anticancer applications. The presence of a nitrogen atom in the aromatic system enhances its ability to interact with biological macromolecules.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit high cytotoxicity against various cancer cell lines. For instance, the compound CK0403 has shown promising results in breast cancer treatment, outperforming its predecessor CK0402 against estrogen receptor-negative HER2-positive cells .

Table 1: Summary of Anticancer this compound Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CK0403 | Breast Cancer | 0.5 | EGFR and PKC inhibition |

| Propyl this compound | Leukemia | 0.3 | Photocytotoxicity |

| 9-Anilinothis compound | Various | 0.1 | DNA intercalation and methylation |

| ACS-AZ10 | Solid Tumors | 0.4 | Induces apoptosis |

Antimicrobial and Antiviral Properties

This compound and its derivatives also demonstrate significant antimicrobial and antiviral activities. They have been shown to effectively inhibit the growth of bacteria, fungi, and viruses. For example, this compound derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis , showcasing potential as antitubercular agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Acrifoline | Staphylococcus aureus | 1 µg/mL | Antibacterial |

| This compound Yellow G | Escherichia coli | 0.5 µg/mL | Antibacterial |

| This compound Derivative X | Candida albicans | 2 µg/mL | Antifungal |

The mechanisms underlying the biological activities of this compound compounds are varied:

- DNA Intercalation : Many acridines intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in their anticancer activity .

- Enzyme Inhibition : Certain this compound derivatives inhibit key enzymes involved in cell proliferation, such as DYRK1A and GSK3 .

- Radical Scavenging : Some studies indicate that acridines possess antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies and Clinical Applications

Recent studies have highlighted the potential clinical applications of this compound derivatives:

- A study on 9-aminothis compound derivatives demonstrated their ability to cleave DNA in the presence of aliphatic amines, suggesting a mechanism for their anticancer effects .

- Research into This compound-based imidazolium salts showed promising results against specific cancer types while exhibiting low toxicity towards non-cancerous cells .

化学反应分析

Electrophilic Substitution Reactions

Acridine undergoes electrophilic substitution primarily at the 2- and 7-positions of its benzenoid rings due to electron density distribution . Notable examples include:

-

Nitration : Reacts with nitric acid to form 2,7-dinitrothis compound .

-

Sulfonation : Produces this compound sulfonic acids under concentrated sulfuric acid .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,7-Dinitrothis compound | |

| Sulfonation | H₂SO₄, SO₃ | This compound sulfonic acids |

Nucleophilic Substitution

The 9-position of this compound is activated for nucleophilic attack due to reduced electron density :

-

Amination : Treatment with NaNH₂ in liquid ammonia yields 9-aminothis compound .

-

Cyanidation : Reaction with KCN produces 9-cyano-9,10-dehydrothis compound .

Oxidation Reactions

This compound’s oxidation pathways depend on the oxidizing agent:

-

Dichromate Oxidation : In acetic acid, this compound forms acridone (9-acridanone) .

-

Permanganate Oxidation : In alkaline conditions, KMnO₄ cleaves the ring to form quinoline-2,3-dicarboxylic acid .

-

Peroxymonosulfuric Acid : Yields this compound amine oxide .

Table 2: Oxidation Products

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| K₂Cr₂O₇ | Acetic acid | Acridone | |

| KMnO₄ | Alkaline medium | Quinoline-2,3-dicarboxylic acid | |

| H₂SO₅ | Room temperature | This compound amine oxide |

Reduction Reactions

Reduction targets either the pyridine or benzenoid rings:

-

Zinc/HCl : Selectively reduces the pyridine ring to 9,10-dihydrothis compound .

-

Catalytic Hydrogenation (Pt/H₂) : Saturates benzenoid rings, yielding tetrahydroacridines .

-

Thermodynamic Data : Hydrogenation enthalpy (ΔrH°) is 75.3 kJ/mol for pyridine ring reduction .

Alkylation and Photoalkylation

-

N-Alkylation : Alkyl iodides react with this compound to form alkyl acridinium iodides, which oxidize to N-alkyl acridones using K₃[Fe(CN)₆] .

-

Reductive Alkylation : UV irradiation with n-pentanoic acid produces 9-n-butylthis compound .

Reaction with Benzyne

This compound reacts with benzyne (generated from 1-aminobenzotriazole and Pb(OAc)₄) via a non-concerted mechanism:

-

Formation of an ylide intermediate.

-

Protonation to an N-phenylacridinium salt.

Mechanistic Pathway :

textThis compound + Benzyne → Ylide → N-Phenylacridinium Salt → N-Phenylacridone

Acid-Base Behavior

属性

CAS 编号 |

39327-16-7 |

|---|---|

分子式 |

C13H9N |

分子量 |

179.22 g/mol |

IUPAC 名称 |

benzo[g]quinoline |

InChI |

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H |

InChI 键 |

RFQDDXWZZVRLKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 |

规范 SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3 |

沸点 |

655 °F at 760 mmHg (NTP, 1992) 345.5 °C @ 760 mm Hg 655 °F |

颜色/形态 |

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC SMALL COLORLESS NEEDLES ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS |

密度 |

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink 1.005 @ 20 °C/4 °C 1.2 |

熔点 |

225 to 230 °F (NTP, 1992) 111 °C; 106 °C (form a); 110 °C (form b) 225-230 °F |

物理描述 |

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion. Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline] Small colorless needle-like crystalline solid. |

溶解度 |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane. In water= 38.4 mg/L at 24 °C. |

蒸汽压力 |

1 mmHg at 255.9 °F (NTP, 1992) Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ 1 MM HG @ 129 °C varies depending upon the specific compound |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。